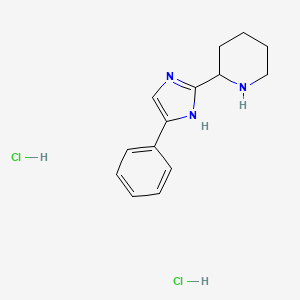

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Descripción general

Descripción

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3 and its molecular weight is 300.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety, such as this one, have been reported to show a broad range of biological activities . They have been found to interact with various targets, including enzymes like the Epidermal Growth Factor Receptor (EGFR) , and pathways like the PI3K/Akt/mTOR signaling pathway .

Mode of Action

Imidazole derivatives have been found to exhibit inhibitory effects against their targets . For instance, some imidazole derivatives have shown robust inhibitory effects against the EGFR wild-type enzyme .

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways . For example, some imidazole derivatives have been found to interact with the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Actividad Biológica

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its selective interaction with opioid receptors, particularly the delta-opioid receptors. This compound's unique structure, featuring a piperidine ring substituted with a 4-phenyl-1H-imidazole moiety, positions it as a promising candidate for therapeutic applications in anxiety and depression management.

The chemical formula for this compound is . It exists as a dihydrochloride salt, which enhances its solubility and stability in biological systems. The synthesis typically involves multi-step organic reactions, including the condensation of 4-phenylimidazole with piperidine under acidic conditions followed by purification methods such as recrystallization or chromatography.

The primary mechanism of action for this compound is its role as an agonist for delta-opioid receptors. This selectivity is crucial as it minimizes the side effects commonly associated with non-selective opioid receptor agonists. The compound exhibits a high binding affinity for delta-opioid receptors, with studies reporting Ki values as low as 18 nM and EC50 values around 14 nM, highlighting its potential efficacy .

1. Anxiolytic and Antidepressant Effects

Research indicates that derivatives of this compound can produce anxiolytic and antidepressant-like effects in animal models. For instance, studies using the mouse neonatal ultrasonic vocalization test and the tail suspension test demonstrated significant reductions in anxiety and depressive behaviors following administration of the compound .

2. Interaction with Neurotransmitter Systems

The biological activity is believed to arise from modulation of neurotransmitter systems involved in mood regulation. This includes interactions with serotonin and norepinephrine pathways, which are critical in managing anxiety and depression.

3. Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

| Compound Name | Structural Features | Unique Aspects | Affinity (Ki) |

|---|---|---|---|

| 4-Phenyl-4-(1H-imidazol-2-yl)-piperidine | Similar imidazole-piperidine structure | Selective agonism at opioid receptors | 18 nM |

| 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride | Methyl substitution on phenyl group | Altered biological activity profiles | Not specified |

| 2-(1H-benzimidazol-2-yl)piperidine | Benzimidazole instead of imidazole | Different receptor interaction dynamics | Not specified |

This table illustrates how variations in structure can lead to differences in binding affinity and biological activity.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Anxiety Models : In a controlled study using the mouse model, administration of this compound resulted in a significant decrease in anxiety-related behaviors compared to control groups, suggesting its potential use as an anxiolytic agent .

- Antidepressant Activity : Another study evaluated the antidepressant-like effects through behavioral tests, confirming that this compound could effectively reduce depressive symptoms in treated subjects, further supporting its therapeutic potential .

- Opioid Receptor Binding Studies : Binding affinity studies demonstrated that the compound selectively binds to delta-opioid receptors with minimal interaction at mu and kappa receptors, indicating a favorable profile for reducing side effects typically associated with opioid therapies .

Aplicaciones Científicas De Investigación

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with a piperidine ring substituted with a 4-phenyl-1H-imidazole moiety. It has gained attention in medicinal chemistry for its potential pharmacological properties, especially as a selective modulator of opioid receptors. The compound's chemical formula is C15H21Cl2N3, and it is used as a dihydrochloride salt to increase its solubility and stability in biological systems.

Scientific Research Applications

This compound is a versatile compound with applications in drug discovery and other scientific research areas. Research indicates that it exhibits significant biological activity, acting as an agonist for delta-opioid receptors. Derivatives of this compound have demonstrated anxiolytic and antidepressant-like effects in animal models, which are believed to result from the modulation of neurotransmitter systems involved in mood regulation.

Pharmacology

This compound has potential applications in pharmacology, particularly in developing new anxiolytic and antidepressant medications. Its ability to selectively interact with opioid receptors makes it a candidate for further research into pain management therapies and mental health treatments.

- Opioid Receptor Modulation Interaction studies have revealed that this compound has a higher affinity for delta-opioid receptors compared to mu and kappa receptors. This selectivity is crucial for minimizing side effects associated with non-selective opioid receptor agonists, enhancing therapeutic outcomes. A related compound, 5-({[2-Amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid, has been studied for its effects on opioid receptors in the gastrointestinal tract . Oral administration of this compound has shown efficacy in normalizing gastrointestinal motility in stressed subjects and providing anti-visceral hyperalgesic effects in rats .

- Anxiolytic and Antidepressant Effects 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have demonstrated anxiolytic- and antidepressant-like effects in mouse models . Studies using the mouse neonatal ultrasonic vocalization test and the mouse tail suspension test have shown these effects upon subcutaneous administration .

Synthesis and Structural Analogs

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-phenylimidazole with piperidine under acidic conditions, followed by purification through recrystallization or chromatography. The final product is usually obtained as a dihydrochloride salt to improve its pharmacological properties.

Several compounds share structural similarities with this compound:

- 4-Phenyl-4-(1H-imidazol-2-yl)-piperidine This compound has a similar imidazole-piperidine structure and has demonstrated selective agonism at opioid receptors.

- 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride This compound features a methyl substitution on the phenyl group and exhibits altered biological activity profiles.

- 2-(1H-benzimidazol-2-yl)piperidine This compound has a benzimidazole instead of an imidazole, leading to different receptor interaction dynamics.

These compounds highlight the unique characteristics of this compound while showcasing the diversity within this chemical class. Its specific binding affinity and resultant pharmacological effects distinguish it from its analogs.

Case Studies

While specific case studies directly involving this compound are not available in the search results, related research and applications provide insight into its potential use.

Glaucoma Management

Although not directly related to this compound, case studies on glaucoma management highlight the importance of IOP reduction and minimizing medication side effects . These studies involve the use of microstents (iStent infinite) and intracameral implants (Durysta) to manage glaucoma, which reflects a broader trend in ophthalmology to reduce reliance on topical medications and their associated adverse effects .

Reverse Case Studies in Nursing Education

Propiedades

IUPAC Name |

2-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3.2ClH/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12;;/h1-3,6-7,10,12,15H,4-5,8-9H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCFKXOPUJUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.